molecular formula C9H8N4O2 B3054943 2-(4-nitro-1H-pyrazol-1-yl)aniline CAS No. 62537-74-0

2-(4-nitro-1H-pyrazol-1-yl)aniline

Cat. No.: B3054943
CAS No.: 62537-74-0
M. Wt: 204.19 g/mol
InChI Key: WSBBKVNZCJZPBV-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)aniline is a heterocyclic aromatic compound with a molecular formula of C9H8N4O2 It consists of a pyrazole ring substituted with a nitro group at the 4-position and an aniline group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline typically involves the reaction of 4-nitro-1H-pyrazole with aniline under specific conditions. One common method includes:

    Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Amination Reaction: The nitrated pyrazole is then reacted with aniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as acylation or sulfonation, to introduce various functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and corresponding catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)aniline.

    Substitution: Various acylated or sulfonated derivatives.

    Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, including anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and dyes.

    Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)aniline: Similar structure but with an amino group instead of a nitro group.

    4-nitro-1H-pyrazole: Lacks the aniline substitution.

    2-(4-nitro-1H-imidazol-1-yl)aniline: Contains an imidazole ring instead of a pyrazole ring.

Comparison: 2-(4-nitro-1H-pyrazol-1-yl)aniline is unique due to the presence of both a nitro group and an aniline group on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-3-1-2-4-9(8)12-6-7(5-11-12)13(14)15/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBBKVNZCJZPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492841
Record name 2-(4-Nitro-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62537-74-0
Record name 2-(4-Nitro-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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